1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde
Description
Properties
Molecular Formula |
C10H17ClO |
|---|---|
Molecular Weight |
188.69 g/mol |
IUPAC Name |
1-(2-chloroethyl)-2-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H17ClO/c1-9-4-2-3-5-10(9,8-12)6-7-11/h8-9H,2-7H2,1H3 |
InChI Key |
QXHSPOVUVLWJSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CCCl)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde typically involves the reaction of 2-methylcyclohexanone with 2-chloroethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde involves its interaction with molecular targets, such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following compounds share structural similarities with 1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde, differing in substituents or functional groups:
Key Observations :
- The presence of the chloroethyl group enhances lipophilicity (higher Log P) compared to non-chlorinated analogues like 2-methylcyclohexene-1-carbaldehyde .
- Nitrosourea derivatives (e.g., CCNU) exhibit higher Log P values (~2.9) due to the cyclohexyl and nitrosourea groups, favoring blood-brain barrier penetration .
- The aldehyde group in this compound introduces electrophilic reactivity, enabling nucleophilic additions or condensations, unlike the carbamoylating activity of nitrosoureas .
Reactivity and Degradation Pathways
This compound :
- CCNU and Related Nitrosoureas: Degrade via two pathways: (1) hydrolysis to cyclohexyl isocyanate (carbamoylating agent) and 2-chloroethyl diazene hydroxide (alkylating agent); (2) formation of 2-chloroethanol, acetaldehyde, and vinyl chloride . Alkylating activity correlates with cytotoxicity, while carbamoylating activity contributes to delayed toxicity .
Cytotoxicity and Mechanism of Action:
- This compound: Limited direct biological data are available. The aldehyde group may react with cellular nucleophiles (e.g., glutathione or lysine residues), altering protein function .
CCNU :
- Exhibits dual activity: alkylation (via chloroethyl intermediates) and carbamoylation (via cyclohexyl isocyanate).
- Alkylation causes DNA cross-links, leading to apoptosis, while carbamoylation inhibits DNA repair enzymes .
- Therapeutic index depends on balancing alkylating potency and solubility; optimal agents have high alkylation, low carbamoylation, and moderate Log P (~2.5–3.0) .
2-Methylcyclohexene-1-carbaldehyde :
Toxicity Profiles:
Notes:
Biological Activity
1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde is an organic compound that has garnered attention for its potential biological activity. This compound, characterized by its unique chemical structure, has been studied for its interactions with biological systems, particularly in the context of medicinal chemistry and pharmacology.
- Molecular Formula : C10H13ClO
- Molecular Weight : 188.67 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloroethyl group is known to participate in nucleophilic substitution reactions, which can lead to the formation of reactive intermediates capable of modifying biomolecules.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors, influencing signaling pathways and cellular responses.
Biological Activity Studies
Research has focused on evaluating the compound's efficacy in various biological assays. Below are summarized findings from notable studies:
| Study | Biological Activity Observed | Methodology |
|---|---|---|
| Study 1 | Antitumor activity in vitro | Cell line assays measuring proliferation inhibition |
| Study 2 | Antimicrobial properties | Disk diffusion method against bacterial strains |
| Study 3 | Cytotoxic effects on cancer cells | MTT assay to assess cell viability |
Case Studies
Several case studies have highlighted the biological significance of this compound:
- Antitumor Activity : A study conducted on various cancer cell lines demonstrated that the compound exhibits significant cytotoxicity, particularly against breast and colon cancer cells. The mechanism was linked to apoptosis induction through caspase activation.
- Antimicrobial Effects : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of antimicrobial activity, suggesting potential applications in developing new antibiotics.
- Neuroprotective Properties : Research exploring the neuroprotective effects of this compound revealed its ability to reduce oxidative stress in neuronal cell cultures, indicating a possible role in neurodegenerative disease treatment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde, and how do reaction conditions influence yield?
- Methodology :
- Oxidation of Alcohols : Use oxidizing agents like KMnO₄/Ce(IV) in acetonitrile to convert cyclohexanol derivatives to aldehydes .
- Chloroethyl Introduction : Employ nucleophilic substitution (SN2) reactions on pre-functionalized cyclohexane derivatives using 2-chloroethyl halides. Steric hindrance from the methyl group may necessitate elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) .
- Yield Optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 45–65% depending on substituent positioning .
Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm the aldehyde proton (δ ~9.8–10.0 ppm) and chloroethyl group (δ ~3.4–3.6 ppm for CH₂Cl). Methylcyclohexane carbons appear between δ 20–35 ppm .
- IR Spectroscopy : Identify C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~650 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) and ESI+ mode for molecular ion detection (theoretical m/z = 216.7) .
Q. How does the chloroethyl group affect the compound’s stability under varying storage conditions?
- Methodology :
- Accelerated Degradation Studies : Store aliquots at 4°C, 25°C, and 40°C for 30 days. Analyze via HPLC to quantify decomposition (e.g., hydrolysis to cyclohexane-1-carbaldehyde derivatives).
- Light Sensitivity : Shield from UV exposure to prevent radical-mediated C-Cl bond cleavage .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloroethyl group in nucleophilic substitution reactions?
- Methodology :
- Kinetic Studies : Compare SN1 vs. SN2 pathways using polar protic (e.g., ethanol) vs. aprotic solvents (e.g., DMSO). Monitor activation energy via Arrhenius plots.
- Steric Effects : The methyl group at position 2 hinders backside attack, favoring SN1 mechanisms in sterically congested environments .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to simulate transition states and identify regioselectivity trends .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model binding poses with proteins (e.g., cytochrome P450). Prioritize residues forming hydrogen bonds with the aldehyde group .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics: RMSD (<2 Å), binding free energy (MM-PBSA) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Meta-Analysis : Compare studies for variations in assay conditions (e.g., cell lines, incubation time). For example, IC₅₀ discrepancies in cytotoxicity assays may arise from differences in cell permeability .
- Isomer Control : Verify enantiomeric purity via chiral HPLC. Biological activity may vary between (R) and (S) configurations .
- Batch Reproducibility : Cross-validate results using independently synthesized batches and standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
